molecular formula C16H19N3O3S B2444106 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide CAS No. 1428045-13-9

2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide

Cat. No.: B2444106
CAS No.: 1428045-13-9
M. Wt: 333.41
InChI Key: CNZNHZDNKRSWKK-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of furan, methylsulfanyl, and oxan groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the furan group: The furan ring can be introduced via a Friedel-Crafts acylation reaction or through a cross-coupling reaction such as the Suzuki or Heck reaction.

    Addition of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the oxan group: The oxan group can be introduced via an etherification reaction using an appropriate oxan-4-yl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated furan derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine derivatives.

    Medicine: Potential therapeutic agent due to its unique structure and possible biological activities.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the furan, methylsulfanyl, and oxan groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-4-methylpyrimidine-5-carboxamide: Lacks the methylsulfanyl and oxan groups.

    4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide: Lacks the furan and oxan groups.

Properties

IUPAC Name

2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(oxan-4-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10-13(15(20)18-11-5-8-21-9-6-11)16(23-2)19-14(17-10)12-4-3-7-22-12/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZNHZDNKRSWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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